molecular formula C11H18ClNO B13970613 1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone

1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone

Cat. No.: B13970613
M. Wt: 215.72 g/mol
InChI Key: CGRJMAGTLNDNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a chloromethyl group attached to a spirocyclic nonane ring system, which includes an azaspiro moiety. The presence of the azaspiro structure imparts significant chemical stability and reactivity, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of a suitable azaspiro precursor with chloromethyl ketone under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide to ensure optimal yields.

Industrial production methods for this compound may involve large-scale batch reactions, where the reactants are combined in a reactor vessel and subjected to precise temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone undergoes a variety of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone has found applications in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Research has explored its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of 1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for target molecules.

Comparison with Similar Compounds

1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone can be compared with other spirocyclic compounds, such as:

    1-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone: This compound features a hydroxymethyl group instead of a chloromethyl group, which can alter its reactivity and biological activity.

    1-(7-(Methyl)-2-azaspiro[4.4]nonan-2-yl)ethanone:

The uniqueness of this compound lies in its chloromethyl group, which provides a versatile site for chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

1-[8-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone

InChI

InChI=1S/C11H18ClNO/c1-9(14)13-5-4-11(8-13)3-2-10(6-11)7-12/h10H,2-8H2,1H3

InChI Key

CGRJMAGTLNDNEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1)CCC(C2)CCl

Origin of Product

United States

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